Superior Silylation Yield vs. Traditional Silylating Agents in Alcohol Protection
In comparative silylation studies of alcohols, 2-((trimethylsilyl)oxy)acetonitrile demonstrated significantly improved reaction yields compared to traditional silylating agents. When tested for the protection of various alcohols under mild conditions, this compound achieved yields that were notably higher than those obtained with conventional reagents such as trimethylsilyl chloride or hexamethyldisilazane .
| Evidence Dimension | Silylation reaction yield for alcohol protection |
|---|---|
| Target Compound Data | 92–95% yield |
| Comparator Or Baseline | Traditional silylating agents (e.g., TMSCl, HMDS) |
| Quantified Difference | Reported as 'significantly improved' yields; specific comparator yields not provided in accessible abstract |
| Conditions | Mild conditions, room temperature, Lewis acid catalysis |
Why This Matters
Higher yields translate to reduced material costs and fewer purification steps in multi-step syntheses.
